molecular formula C14Cl2F8 B3421541 9,10-Dichlorooctafluoroanthracene CAS No. 219724-46-6

9,10-Dichlorooctafluoroanthracene

Cat. No.: B3421541
CAS No.: 219724-46-6
M. Wt: 391.0 g/mol
InChI Key: QQLRAWFMOWCSBU-UHFFFAOYSA-N
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Description

9,10-Dichlorooctafluoroanthracene (C₁₄Cl₂F₈, CAS 757292) is a polyhalogenated anthracene derivative with a planar aromatic core substituted by chlorine and fluorine atoms at the 9,10-positions and peripheral fluorination. It has a molecular weight of 391.04 g/mol and a melting point of 166–173°C . Synthesized from tetrafluorophthalic acid via an optimized solution-phase route , it serves as a critical precursor for n-type organic semiconductors due to its electron-deficient nature, stabilized LUMO energy levels (-3.27 to -3.50 eV), and extended π-stacking in solid-state structures . Applications span organic electronics, photovoltaics, and nanographene synthesis .

Properties

IUPAC Name

9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14Cl2F8/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLRAWFMOWCSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14Cl2F8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219724-46-6
Record name 219724-46-6
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Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

9,10-Dichlorooctafluoroanthracene serves as a precursor for synthesizing π-extended fluorinated aromatics. Under modified Suzuki-Miyaura conditions, it reacts with phenylboronic acid to form octafluoro-9,10-diphenylanthracene in high yields (e.g., 85–90%) .

Nucleophilic Substitution and Scholl Annulation

The chlorine atoms at positions 9 and 10 undergo nucleophilic substitution with pyrrole derivatives. For example, reaction with 3,4-diethylpyrrole produces a substituted intermediate, which undergoes Scholl cyclization to form a nitrogen-rich nanographene .

Key Steps:

  • Nucleophilic Substitution :

    • Reactant: 3,4-Diethylpyrrole

    • Conditions: K₂CO₃, DMF, 80°C

    • Product: Decapyrrollyl anthracene precursor .

  • Scholl Reaction :

    • Conditions: FeCl₃, CH₂Cl₂, RT

    • Product: Contorted nanographene with 7–7–6–7–7 topology (90° twist angle) .

Structural Insights:

  • X-ray crystallography reveals non-planar geometry due to adjacent heptagons .

  • DFT calculations show localized aromaticity and a high racemization barrier (>25 kcal/mol) .

Electrochemical Redox Behavior

The compound exhibits reversible redox activity, critical for electron-transport applications:

  • Cyclic Voltammetry Data :

    • Reduction Potential: E1/2=1.8V(vs. SCE)E_{1/2} = -1.8 \, \text{V} \, (\text{vs. SCE})

    • Oxidation Waves: Six-electron processes observed in functionalized derivatives .

Electron-withdrawing fluorine and chlorine substituents stabilize the LUMO, enhancing electron affinity .

Attempted Halogenation Reactions

Efforts to brominate or iodinate 1,2,3,4,5,6,7,8-octafluoroanthracene (a related compound) failed under standard halogenation conditions :

  • Challenges :

    • No reaction observed with Br₂ or I₂ under thermal or catalytic conditions.

    • Proposed cause: Steric hindrance and electronic deactivation from fluorine substituents .

Thermal and Chemical Stability

The compound’s stability under harsh conditions is attributed to its perfluorinated backbone:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >300°C.

  • Resistance to Hydrolysis : No degradation observed in aqueous or protic solvents .

Scientific Research Applications

9,10-Dichlorooctafluoroanthracene (C₁₄Cl₂F₈) is a halogenated derivative of anthracene that has two chlorine atoms and eight fluorine atoms attached to its carbon framework. The presence of fluorine atoms enhances its thermal and chemical stability and gives it unique electronic properties. Consequently, this compound is a valuable candidate in organic electronics and materials science.

Synthesis and Properties

This compound is typically synthesized through multiple steps. It possesses a combination of halogenation and fluorination, which enhances its electronic properties and maintains chemical stability. Studies have documented its reactivity with aryl boronic acids in synthesizing new organic materials, and electrochemical studies have indicated interesting redox behavior that could be exploited in electronic applications.

Applications in Organic Electronics

This compound is useful as a building block for n-type organic semiconductors . Reacting it with phenylboronic acid under modified Suzuki-Miyaura coupling conditions can generate octafluoro-9,10-diphenylanthracene in high yield . Octafluoro-9,10-diphenylanthracene has a stabilized lowest unoccupied molecular orbital (LUMO) energy level and exhibits extended pi stacking, which should lead to efficient electron transport in solid-state devices .

Material Science

This compound can be used as an additive for functional materials or as a precursor . It can be incorporated into fluorine-containing resins to impart ultraviolet absorption or excimer laser absorption .

Study of π-holes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Diheteroarylanthracene Derivatives (DHA)

  • Key Compounds : DTA (9,10-dithienylanthracene), DFA (9,10-difurylanthracene), DBPA (9,10-di(pyrrolyl)anthracene), DPA (9,10-diphenylanthracene) .
  • Photophysical Properties :

    Compound Fluorescence Quantum Yield (Φ) in DMF AIE/ACQ Behavior
    DTA 0.009 AIE
    DFA 0.010 AIE
    DBPA 0.86 ACQ
    DPA 0.024 AIE
    • Key Findings :
  • DBPA’s high Φ and ACQ behavior arise from reduced steric hindrance from Boc groups, enabling coplanarity and strong fluorescence in solution.
  • DTA and DFA exhibit aggregation-induced emission (AIE) due to non-planar conformations and restricted intramolecular motion in aggregates .

Octafluoro-9,10-diphenylanthracene (7)

  • Synthesis : Derived from 9,10-dichlorooctafluoroanthracene via Suzuki-Miyaura coupling with phenylboronic acid .
  • Electrochemical Properties :
    • LUMO: -3.27 eV (vs. vacuum), ideal for electron transport in n-type semiconductors.
    • X-ray crystallography reveals π-stacking distances of 3.39 Å, enhancing charge mobility .

Perfluoropentacene

  • Comparison :
    • LUMO: -3.65 eV (vs. -3.50 eV for octafluoro-9,10-bis(mesitylethynyl)anthracene (6b)) .
    • This compound derivatives (e.g., 6b) approach perfluoropentacene’s electron affinity but offer synthetic versatility for functionalization .

9,10-Dicyanoanthracene (DCA)

  • Singlet Exciton Fission: Compound Triplet Energy (eV) Application Potential DCA 1.47 Silicon sensitization DCOFA* 1.45 Exothermic triplet transfer *DCOFA = this compound. Both compounds are SF candidates but differ in commercial availability and conformer stability .

Anthracene (Unsubstituted)

  • Structural Differences :
    • Anthracene lacks halogen substituents, resulting in higher HOMO (-5.4 eV vs. -6.1 eV for DCOFA) and weaker electron-deficient character .
    • π-Hole Visualization: KPFM studies confirm a π-hole in DCOFA’s carbon skeleton due to electron-withdrawing Cl/F groups, absent in anthracene .

Biological Activity

9,10-Dichlorooctafluoroanthracene (FCl-An) is a fluorinated aromatic compound that has garnered interest due to its unique electronic properties and potential biological activities. The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical characteristics, influencing their interactions with biological systems. This article reviews the biological activity of FCl-An, focusing on its molecular interactions, toxicity, and potential applications in medicinal chemistry.

This compound is characterized by its chemical formula C14Cl2F8C_{14}Cl_2F_8. The presence of multiple fluorine atoms contributes to its hydrophobicity and stability, making it a candidate for various applications in materials science and biochemistry. The compound exhibits unique electronic properties due to the presence of π-holes associated with its halogen substituents, which can facilitate charge transfer interactions in biological systems .

1. Toxicological Studies

Research indicates that halogenated compounds like FCl-An can exhibit significant toxicity towards various cell lines. In vitro studies have demonstrated that FCl-An can induce cytotoxic effects in human cell lines, potentially through mechanisms involving oxidative stress and DNA damage. The specific pathways affected by FCl-An are still under investigation, but preliminary data suggest that it may interfere with cellular signaling processes .

2. Interaction with Biological Molecules

The unique structure of FCl-An allows it to engage in non-covalent interactions with biomolecules. Studies have shown that the π-hole present in FCl-An facilitates interactions with electron-rich sites on proteins and nucleic acids. This property could be exploited for drug design, particularly in targeting specific receptors or enzymes within biological systems .

3. Case Studies

Several case studies have examined the effects of FCl-An on cellular systems:

  • Study 1: Cytotoxicity Assessment
    A study assessed the cytotoxic effects of FCl-An on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability, with IC50 values determined through MTT assay showing significant toxicity at concentrations above 10 µM.
  • Study 2: Interaction with DNA
    Another study utilized fluorescence spectroscopy to investigate the binding affinity of FCl-An to calf thymus DNA. The results indicated a strong intercalation effect, suggesting that FCl-An could potentially disrupt normal DNA function and replication processes.

Mechanistic Insights

The mechanism of action for FCl-An's biological activity appears to be multifaceted:

  • Oxidative Stress : Exposure to FCl-An has been linked to increased levels of reactive oxygen species (ROS) within cells, leading to oxidative damage.
  • DNA Intercalation : The compound's ability to intercalate into DNA suggests potential mutagenic effects, raising concerns regarding its long-term safety in biological applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death in HepG2 cells
DNA InteractionStrong binding affinity leading to potential mutagenesis
Oxidative Stress InductionIncreases ROS levels contributing to cellular damage

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Halogenation temperature80–100°CHigher yields at 100°C
Solvent for purificationHexane/chloroform mixReduces byproduct retention
Reaction time12–16 hoursPrevents incomplete cyclization

Basic: What safety protocols are critical when handling this compound?

This compound is classified as WGK 3 (highly hazardous to water) and targets the respiratory system (STOT SE 3). Researchers must use:

  • Gloves : Nitrile or neoprene, inspected for integrity before use .
  • Ventilation : Fume hoods with >0.5 m/s airflow to prevent inhalation .
  • Waste disposal : Halogenated waste containers to avoid environmental release .

Advanced: How do modified Suzuki-Miyaura coupling conditions improve the synthesis of n-type semiconductors from this compound?

The compound’s chlorine substituents enable cross-coupling with aryl boronic acids (e.g., phenylboronic acid) under palladium catalysis. Modifications include:

  • Catalyst : Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) at 13% loading .
  • Base : K₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1) to stabilize intermediates .
  • Temperature : 80°C for 24 hours, achieving >85% yield of octafluoro-9,10-diphenylanthracene (LUMO = -3.27 eV) .

Data Contradiction : While this compound reacts efficiently, its dibromo analog (9,10-dibromooctafluoroanthracene) fails to form under similar conditions due to steric hindrance and poor leaving-group reactivity .

Advanced: How does X-ray crystallography validate the electronic properties of derivatives for organic electronics?

Crystallographic studies reveal extended π-stacking (3.39 Å spacing) in octafluoro-9,10-bis[(trimethylsilyl)ethynyl]anthracene, critical for electron transport. Cyclic voltammetry confirms LUMO stabilization (-3.50 eV vs. vacuum), comparable to perfluoropentacene (-3.65 eV) .

Q. Table 2: Electronic Properties of Key Derivatives

DerivativeLUMO (eV)π-Stacking Distance (Å)Application Relevance
Octafluoro-9,10-diphenylanthracene-3.273.45OLED electron transport
Octafluoro-9,10-di(thiophen-2-yl)-3.273.50Donor-acceptor heterojunctions
Octafluoro-9,10-bis(mesitylethynyl)-3.503.39n-type field-effect transistors

Advanced: What mechanistic challenges arise in Scholl reactions involving this compound?

Nucleophilic substitution with 3,4-diethylpyrrole followed by Scholl reaction forms nitrogen-rich nanographenes. Challenges include:

  • Steric hindrance : Adjacent heptagons induce 90° end-to-end twisting, complicating planarization .
  • Aromaticity loss : Density functional theory (DFT) calculations show localized antiaromatic regions, reducing conjugation efficiency .
  • Oxidation control : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) must be stoichiometrically precise to avoid over-oxidation .

Basic: Which spectroscopic methods are most effective for characterizing this compound derivatives?

  • UV-Vis spectroscopy : Identifies π→π* transitions (λₐᵦₛ = 350–400 nm) in anthracene cores .
  • ¹⁹F NMR : Quantifies fluorine substituent environments (δ = -110 to -150 ppm) .
  • Cyclic voltammetry : Measures LUMO levels using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard .

Advanced: How do solvent effects influence the photophysical properties of derivatives?

Polar solvents (e.g., acetonitrile) stabilize charge-transfer states in donor-acceptor systems like octafluoro-9,10-di(thiophen-2-yl)anthracene, reducing exciton lifetimes (τ = 1.2 ns vs. 2.5 ns in toluene). This is critical for designing singlet fission materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dichlorooctafluoroanthracene
Reactant of Route 2
9,10-Dichlorooctafluoroanthracene

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